molecular formula C16H15N5O4 B4198879 5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4198879
M. Wt: 341.32 g/mol
InChI Key: LWNIVCZTPZVYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyaniline with phenylhydrazine and nitrobenzene in the presence of a suitable catalyst can lead to the formation of the desired triazole derivative. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures and remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used to replace the ethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-ethoxyphenyl)-5-amino-2-phenyl-2H-1,2,3-triazol-4-amine, while substitution of the ethoxy group can produce derivatives with different functional groups.

Scientific Research Applications

5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the triazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate can be compared with other triazole derivatives, such as:

    N-(4-methoxyphenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-chlorophenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Contains a chlorine atom instead of an ethoxy group.

    N-(4-bromophenyl)-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide: Features a bromine atom in place of the ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-hydroxy-5-nitro-2-phenyltriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-2-25-14-10-8-12(9-11-14)17-15-16(21(23)24)18-19(20(15)22)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNIVCZTPZVYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
Reactant of Route 3
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
Reactant of Route 4
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
Reactant of Route 5
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
Reactant of Route 6
5-[(4-Ethoxyphenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.